AMP423
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
AMP423; NONE |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Amp423
Original Synthetic Pathway for AMP423
The initial synthesis of this compound was reported by treating 2-cyanoaziridine with 1-naphthyl isocyanate. nih.gov This reaction was conducted in toluene (B28343) as the solvent. To control the reaction temperature, an ice-cooled mixture of 2-cyanoaziridine in toluene was treated with an ice-cooled solution of 1-naphthyl isocyanate in toluene. The addition rate was controlled to maintain the temperature below 5°C.
Specifically, the reported procedure involved the reaction of 468 mg (5 mmol) of 2-cyanoaziridine in 2.5 ml of toluene with 887 mg (5.25 mmol) of 1-naphthyl isocyanate in 2.5 ml of toluene. The precipitate formed during the reaction was collected, washed with toluene, and subsequently dried under vacuum. Purity of the synthesized this compound was assessed using combustion analysis and proton NMR spectroscopy, with the results consistent with the proposed structure. The synthesized compound was characterized by a melting point of 98–100°C.
Strategic Design and Synthesis of Novel Cyanoaziridine Analogs
The exploration of cyanoaziridine derivatives has led to the design and synthesis of various analogs, primarily focusing on modifications at the nitrogen atom of the aziridine (B145994) ring. These efforts aim to investigate the impact of different substituents on the chemical and biological properties of the resulting compounds.
Exploration of N-Substituted Cyanoaziridine-1-Carboxamides
The synthesis of N-substituted cyanoaziridine-1-carboxamides involves the reaction of NH-cyanoaziridines with isocyanates. This synthetic methodology allows for the introduction of various substituents on the nitrogen atom of the carboxamide group.
Several N-carbamoyl cyanoaziridines have been prepared through the addition of isocyanates to starting cyanoaziridines. This reaction sequence can lead to N-carbamoyl cyanoaziridines, which can subsequently undergo ring opening and reaction with a second equivalent of isocyanate to yield 2-imino cyanooxazolidines regioselectively.
The synthetic methodology for preparing N-aryl or N-alkylcarbamoyl cyanoaziridines is tolerant of a variety of functionalized isocyanates. For instance, reactions involving cyanoaziridines and p-tolyl isocyanate have successfully yielded N-p-tolylcarbamoyl cyanoaziridines. The synthesis of N-tert-butylcarbamoyl cyanoaziridines has also been achieved using tert-butyl isocyanate, sometimes requiring a Lewis acid catalyst like ZnCl₂. nih.gov
Data on the synthesis of some N-substituted cyanoaziridine-1-carboxamides are presented below:
| Starting Cyanoaziridine | Isocyanate | Product Type | Conditions | Yield (%) | Source |
| Cyanoaziridine 1a | p-tolyl isocyanate | N-p-tolylcarbamoyl cyanoaziridine | Not specified | Not specified | |
| Cyanoaziridine 1c | p-tolyl isocyanate | N-p-tolylcarbamoyl cyanoaziridine | Not specified | Not specified | |
| NH-cyanoaziridines 1 | Isocyanates | 2-iminocyanooxazolidines | One-pot reaction | Not specified | |
| Cyanoaziridine 1a | tert-butyl isocyanate | N-tert-butylcarbamoyl cyanoaziridine | With ZnCl₂ as Lewis acid | Moderate | nih.gov |
| Cyanoaziridine 1i | tert-butyl isocyanate | N-tert-butylcarbamoyl cyanoaziridine | With ZnCl₂ as Lewis acid | Moderate | nih.gov |
| Cyanoaziridine 1k | tert-butyl isocyanate | N-tert-butylcarbamoyl cyanoaziridine | With ZnCl₂ as Lewis acid | Moderate | nih.gov |
Development of Phosphorus-Substituted Cyanoaziridines
Phosphorus-substituted cyanoaziridines represent another class of analogs that have been synthesized and investigated. Organophosphorus substituents can potentially influence the biological activity and reactivity of heterocyclic systems.
A method for preparing phosphorus-substituted cyanoaziridines involves the nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN) to the C–N double bond of 2H-azirines.
The synthesis of phosphorus-substituted N-acylated and N-carbamoylated cyanoaziridines has been reported with good to high yields. For example, phosphorus-substituted N-ethoxycarbonylthiocarbamoyl cyanoaziridines have been obtained by reacting cyanoaziridines derived from phosphine (B1218219) oxides with ethoxycarbonyl isothiocyanate in dichloromethane. The reaction temperature can influence the yield.
Specific examples and yields for the synthesis of phosphorus-substituted cyanoaziridines include:
| Starting Cyanoaziridine | Isothiocyanate | Product Type | Conditions | Yield (%) | Source |
| Cyanoaziridine 1a | ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiocarbamoyl cyanoaziridine 6a | CH₂Cl₂, -30 °C (Method A) | 71 | |
| Cyanoaziridine 1a | ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiocarbamoyl cyanoaziridine 6a | CH₂Cl₂, 25 °C (Method B) | 80 | |
| Cyanoaziridine 1b | ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiocarbamoyl cyanoaziridine 6b | CH₂Cl₂, -30 °C (Method A) | 85 | |
| Cyanoaziridine 1c | ethoxycarbonyl isothiocyanate | N-ethoxycarbonylthiocarbamoyl cyanoaziridine 6c | CHCl₃, 25 °C (Method B) | 63 |
These phosphorus-substituted cyanoaziridines can serve as precursors for the synthesis of other heterocyclic compounds through ring expansion reactions.
Advanced Synthetic Approaches to this compound and Related Structures
While the original synthesis of this compound involved the reaction of 2-cyanoaziridine with 1-naphthyl isocyanate nih.gov, research in the field of cyanoaziridine chemistry continues to explore various synthetic strategies for accessing these strained heterocyclic systems and their derivatives.
Advanced approaches in organic synthesis often focus on developing more efficient, selective, and environmentally friendly methods. Although specific "advanced" synthetic routes explicitly labeled for this compound beyond its initial preparation are not extensively detailed in the provided information, the broader context of cyanoaziridine synthesis involves diverse methodologies.
The synthesis of cyanoaziridines themselves can be achieved through various methods, including the addition of cyanide sources to activated imines or other nitrogen-containing precursors, or through the transformation of existing ring systems. The functionalization of the aziridine ring, as seen with the synthesis of N-substituted carboxamides and phosphorus-substituted derivatives nih.gov, represents a form of advanced chemical derivatization aimed at exploring the structure-activity relationship of this class of compounds.
The development of catalytic methods for nitrene transfer reactions is an area of research relevant to the synthesis of aziridines, although the provided information does not specifically link this directly to advanced this compound synthesis. Similarly, while reviews on advanced synthetic approaches to various heterocyclic systems exist, detailed novel routes specifically for the core AMP42idine structure beyond the isocyanate reaction or for a wide range of complex related structures are not prominently featured in the search results.
Therefore, advanced synthetic approaches to this compound and its related structures primarily involve the strategic functionalization of the core cyanoaziridine scaffold and the development of efficient methods for synthesizing the substituted cyanoaziridine precursors, rather than fundamentally different routes to the basic this compound structure itself, based on the available information.
Molecular and Cellular Mechanisms of Action of Amp423
Investigation of AMP423-Induced Cell Death Pathways
Mechanistic studies have demonstrated that the induction of cell death by this compound involves a combination of apoptotic and necrotic processes, coupled with the generation of reactive oxygen species nih.govnih.govresearchgate.net.
Apoptotic and Necrotic Components of Cytotoxicity
Research conducted in human 8226/S myeloma cells indicates that this compound triggers a mode of cell death characterized by a mixture of both necrosis and apoptosis nih.govnih.govresearchgate.net. Apoptosis is a form of programmed cell death distinguished by specific morphological changes such as cell shrinkage, condensation of chromatin, and the formation of apoptotic bodies researchgate.netmdpi.comnih.govwikipedia.org. In contrast, necrosis is generally considered an uncontrolled process often resulting from acute injury, leading to cellular swelling and rupture of the plasma membrane researchgate.netmdpi.comnih.gov. This compound treatment was found to activate the classical caspase-3-dependent apoptotic pathway, exhibiting similar kinetic profiles to those observed with imexon (B1684660) nih.gov. Caspase-3 serves as a critical executioner caspase, playing a central role in the final execution phase of apoptosis researchgate.netmdpi.comwikipedia.orgscielo.org.
Modulation of Reactive Oxygen Species Generation
This compound has been shown to induce the generation of reactive oxygen species (ROS) nih.govnih.govresearchgate.net. ROS are highly reactive oxygen-containing molecules, including species like superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (OH•), which are byproducts of normal cellular metabolism but can cause cellular damage when their levels become excessive mdpi.comwikipedia.org. This pro-oxidant effect is a shared characteristic with its structural analog, imexon nih.govnih.govresearchgate.net. The generation of ROS can occur as an early cellular response to oxidative stress, potentially preceding the onset of growth inhibition and cell death nih.gov. The cytotoxic activity of this compound, similar to imexon, was attenuated by continuous exposure to N-acetylcysteine (NAC), suggesting that ROS play a role in mediating its activity nih.gov.
Biochemical Targets and Interactions
This compound interacts with various cellular biochemical components, leading to effects such as the depletion of cellular thiols and glutathione (B108866), impact on protein synthesis, and notably, a lack of nucleophilic alkylation potential nih.govnih.govresearchgate.net.
Depletion of Cellular Thiols and Glutathione
Treatment with this compound leads to a reduction in the levels of reduced sulfhydryl groups within cells nih.govnih.govresearchgate.net. Thiols, such as cysteine and glutathione (GSH), are essential for maintaining cellular redox homeostasis and play a significant role in detoxifying reactive species nih.govmdpi.comsouthampton.ac.ukfrontiersin.org. Glutathione is a major intracellular antioxidant mdpi.comsouthampton.ac.uk. Studies indicated that this compound treatment resulted in a loss of reduced thiol content in human myeloma cell lines, including the imexon-resistant 8226/IM10 cell line, which is known to possess elevated levels of reduced sulfhydryls nih.gov. This depletion of cellular thiols aligns with the observed pro-oxidant effects of AMP432 nih.govmdpi.com.
This compound Treatment and Reduced Thiol Content
*Data derived from preclinical studies nih.gov.
Impact on Protein Synthesis Machinery
This compound has been shown to inhibit protein synthesis nih.govnih.govresearchgate.net. Inhibition of protein synthesis can serve as an early cellular response to oxidative stress nih.gov. Experiments measuring the incorporation of ¹⁴C-valine in human myeloma cells treated with this compound demonstrated that protein synthesis was inhibited at concentrations lower than those required to induce overt markers of cell death nih.gov. This effect was observed in both the parental and imexon-resistant cell lines nih.gov.
Analysis of Nucleophilic Alkylation Potential
Despite its structural resemblance to certain aziridine-containing compounds known for their alkylating properties, this compound did not show evidence of alkylating nucleophiles in a colorimetric assay utilizing γ–4-NBP nih.govnih.govresearchgate.net. This finding is in contrast to the unsubstituted aziridine (B145994) analog AMP454, which exhibited significant alkylating activity nih.gov. These results suggest that the presence of the cyano moiety in this compound may decrease its reactivity towards the alkylation of nucleophiles such as DNA bases, potentially directing its reactivity more towards sulfur moieties present in biological thiols mdpi.com.
Cell Cycle Perturbations Induced by this compound
Studies on the mechanism of action of this compound have revealed significant effects on the cell cycle in human cancer cell lines, notably inducing an accumulation of cells in the S-phase wikidata.orgguidetopharmacology.orgnih.govnih.govnih.govmdpi.com.
Analysis of S-Phase Accumulation
Treatment with this compound primarily leads to an accumulation of cells in the S-phase of the cell cycle, accompanied by a corresponding decrease in the G1-phase population wikidata.org. This effect has been observed in human 8226/S myeloma cells and their imexon-resistant variant, 8226/IM10 wikidata.org. Cell cycle analysis to determine these effects was performed using propidium (B1200493) iodide staining and flow cytometry wikidata.orgnih.gov.
Comparative Cell Cycle Effects with Structural Analogs
A key distinction in the mechanism of action of this compound is its effect on the cell cycle compared to its structural analog, imexon wikidata.orgguidetopharmacology.orgnih.govnih.govnih.govmdpi.com. While this compound induces S-phase accumulation, imexon causes cell cycle arrest in the G2/M phase wikidata.orgguidetopharmacology.orgnih.govnih.govnih.govmdpi.com. This represents a significant difference between the two structurally related compounds wikidata.org. Another analog, AMP454, which lacks the cyano moiety present in this compound, demonstrated significant alkylating activity, a property not observed with this compound or imexon wikidata.org.
Mitochondrial Dysfunction and Cellular Energetics
This compound's mechanism of action involves the induction of mitochondrial dysfunction and interference with cellular energetics, exhibiting some similarities to imexon in this regard wikidata.orgguidetopharmacology.orgnih.govnih.gov.
Effects on Mitochondrial Membrane Potential
This compound treatment has been shown to cause a loss of mitochondrial membrane potential (MMP) wikidata.orgnih.gov. This effect was observed in mechanistic studies conducted in human myeloma cell lines wikidata.orgnih.gov. The loss of MMP was assessed using JC-1 staining wikidata.orgnih.gov. Imexon has also been reported to induce a loss of mitochondrial membrane potential wikidata.org.
Preclinical Biological Evaluation of Amp423
In Vitro Cytotoxic Potency Across Diverse Cancer Cell Lines
The cytotoxic activity of AMP423 has been assessed in vitro against a broad spectrum of human cancer cell lines. Using a 72-hour exposure time, this compound demonstrated a narrow range of cytotoxic potency across various cell types. researchgate.netuni.lufishersci.ca
The 72-hour IC50 values for this compound across all tested cell types ranged from 2 to 36 µM. researchgate.netuni.lufishersci.ca This range indicates consistent potency across the evaluated cancer cell lines. By comparison, the structural analog imexon (B1684660) showed a much wider range of cytotoxic potency, from 16 µM to greater than 500 µM against the same panel of cell lines. researchgate.net this compound demonstrated approximately 16-fold greater cytotoxic potency than imexon across this broad range of human tumor types. fishersci.ca This increased potency may be attributed to the more lipophilic naphthyl moiety of this compound, potentially facilitating greater cellular uptake. fishersci.ca
The following table summarizes representative in vitro cytotoxic potency data (72-h IC50 values) for this compound across various human cancer cell lines: researchgate.netfishersci.ca
| Cancer Type | Cell Line | 72-h IC50 (µM) - this compound | 72-h IC50 (µM) - Imexon |
| Multiple Myeloma | RPMI 8226/S | 2 - 36 (range) | 16 - >500 (range) |
| Multiple Myeloma | H929 | 2 - 36 (range) | 16 - >500 (range) |
| Multiple Myeloma | U266 | 2 - 36 (range) | 16 - >500 (range) |
| Multiple Myeloma | MM.1S | 2 - 36 (range) | 16 - >500 (range) |
| Pancreatic Carcinoma | MiaPaCa-2 | 2 - 36 (range) | 16 - >500 (range) |
| Pancreatic Carcinoma | Panc-1 | 2 - 36 (range) | 16 - >500 (range) |
| Pancreatic Carcinoma | BxPC-3 | 2 - 36 (range) | 16 - >500 (range) |
| Colorectal Carcinoma | HCT-116 | 2 - 36 (range) | 16 - >500 (range) |
| Lymphoma | SU-DHL-6 | 2 - 36 (range) | 16 - >500 (range) |
| Leukemia | MV-4-11 | 2 - 36 (range) | 16 - >500 (range) |
| Leukemia | OCI-AML-3 | 2 - 36 (range) | 16 - >500 (range) |
| Prostate Carcinoma | DU-145 | 2 - 36 (range) | 16 - >500 (range) |
| Prostate Carcinoma | PC-3 | 2 - 36 (range) | 16 - >500 (range) |
| Mammary Carcinoma | MDA-MD-231 | 2 - 36 (range) | 16 - >500 (range) |
| Mammary Carcinoma | MCF-7 | 2 - 36 (range) | 16 - >500 (range) |
| Overall Range | All | 2 - 36 | 16 - >500 |
Evaluation in Solid Tumor Cell Lines
In addition to hematologic malignancies, this compound was evaluated for cytotoxic activity in a range of solid tumor cell lines. researchgate.netfishersci.ca These included cell lines derived from pancreatic (MiaPaCa-2, Panc-1, BxPC-3), colorectal (HCT-116), prostate (DU-145, PC-3), and mammary (MDA-MD-231, MCF-7) carcinomas. researchgate.netfishersci.ca The cytotoxic potency in these solid tumor models was also within the 2 to 36 µM IC50 range after 72 hours of exposure. researchgate.netfishersci.ca
Cross-Resistance Profiles in Drug-Resistant Cell Lines
Studies assessed the cytotoxic activity of this compound in cell lines known to be resistant to other agents. This compound did not demonstrate in vitro cross-resistance in the 8226/IM10 multiple myeloma cell line, which was selected for approximately fivefold resistance to imexon. researchgate.netfishersci.ca Similarly, the P-glycoprotein-expressing 8226/Dox40 cell line, which exhibits significant resistance to doxorubicin, did not show cross-resistance to AMP432. researchgate.netfishersci.ca This suggests that this compound is not a substrate for P-glycoprotein-mediated efflux, a common mechanism of multidrug resistance. researchgate.netfishersci.ca
In Vivo Antitumor Efficacy in Murine Xenograft Models
The antitumor activity of this compound as a single agent and in combination was investigated in murine xenograft models using severe combined immunodeficiency (SCID) mice. researchgate.netuni.luciteab.com
Monotherapy Studies in Myeloma and Lymphoma Xenografts
This compound demonstrated antitumor activity as a single agent in SCID mice bearing human myeloma and lymphoma xenografts. researchgate.netuni.luciteab.com In the 8226/S myeloma xenograft model, this compound treatment resulted in a median tumor growth delay (T–C) of 21 days (P = 0.0002) compared to vehicle-treated controls. researchgate.netuni.luciteab.com It also inhibited median tumor growth to 33.3% of control (T/C) (P = 0.03). researchgate.netuni.luciteab.com In the SU-DHL-6 B-cell lymphoma xenograft model, this compound treatment led to a median tumor growth delay of 5 days (P = 0.004) and inhibited median tumor growth to 82% of control (P = 0.01). researchgate.netuni.luciteab.com
When directly compared to imexon in SU-DHL-6 lymphoma xenografts, this compound appeared more active in limiting tumor growth, although this difference did not reach statistical significance. researchgate.net Similar results were seen in the 8226/S model, with better, but not statistically significantly greater activity by this compound. researchgate.net However, in the Granta 519 mantle cell lymphoma model, imexon was significantly more active than this compound (P = 0.0054). researchgate.net this compound did not demonstrate a similar reduction in tumor growth in the imexon-resistant 8226/IM10 or Granta 519 xenograft tumors treated with this compound. researchgate.net
The following table summarizes key findings from monotherapy studies in murine xenograft models: researchgate.netuni.luciteab.com
| Xenograft Model | Cancer Type | Endpoint | Result (this compound vs. Vehicle) | Statistical Significance (P-value) |
| 8226/S | Multiple Myeloma | Median Tumor Growth Delay | 21 days | 0.0002 |
| 8226/S | Multiple Myeloma | Median Tumor Growth Inhibition (T/C) | 33.3% of control | 0.03 |
| SU-DHL-6 | B-cell Lymphoma | Median Tumor Growth Delay | 5 days | 0.004 |
| SU-DHL-6 | B-cell Lymphoma | Median Tumor Growth Inhibition (T/C) | 82% of control | 0.01 |
| 8226/IM10 | Imexon-Resistant Myeloma | Tumor Growth Reduction | Not observed | Not specified |
| Granta 519 | Mantle Cell Lymphoma | Tumor Growth Reduction | Not observed | Not specified |
Note: Results for imexon comparison in SU-DHL-6 and 8226/S showed trends favoring this compound but were not statistically significant. Imexon was significantly more active than this compound in the Granta 519 model. researchgate.net
Combination Strategies with Existing Antineoplastic Agents in Xenograft Models
While the primary in vivo studies focused on monotherapy in hematologic models, evaluation of this compound in combination with gemcitabine (B846) was explored in pancreatic xenografts. fishersci.ca this compound did not affect tumor growth against MDA-MB-231 breast or MiaPaca-2 pancreatic xenografts when used alone. fishersci.ca However, in combination with gemcitabine, a significantly greater tumor growth delay was observed in the MiaPaca-2 pancreatic xenografts (p=0.0322). fishersci.ca
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models
Preclinical investigations into this compound have focused on elucidating its mechanism of action and characterizing its biological effects, which serve as key indicators of its pharmacodynamic activity. These studies provide insights into how this compound interacts with biological systems, laying the groundwork for understanding potential pharmacodynamic biomarkers.
Research indicates that this compound exerts pro-oxidant effects, leading to the generation of reactive oxygen species (ROS) within cells. This oxidative stress is a significant component of its mechanism nih.govnih.gov. Furthermore, studies have shown that this compound induces a decrease in reduced sulfhydryl levels and inhibits protein synthesis nih.govnih.gov. These biochemical changes represent direct pharmacodynamic effects of the compound.
At the cellular level, this compound's activity results in cell death, characterized as a mixture of necrosis and apoptosis nih.govnih.gov. Another notable pharmacodynamic effect observed in preclinical models, specifically in human 8226/S myeloma cells, is the induction of cell cycle accumulation in the S-phase. This contrasts with the effects of its structural analog, imexon, which causes G2/M arrest nih.govnih.gov. These distinct effects on cell cycle progression highlight a specific cellular response to this compound treatment.
While these observed effects—ROS generation, changes in sulfhydryl levels, protein synthesis inhibition, induction of necrosis and apoptosis, and S-phase accumulation—demonstrate the pharmacodynamic activity of this compound in preclinical settings, the available information does not detail a formal process of discovering and validating specific, quantifiable biomarkers directly linked to these effects for routine monitoring in preclinical models. The provided sources describe the biological outcomes and mechanisms rather than the identification and validation of surrogate or predictive pharmacodynamic biomarkers with associated quantitative data tables. Therefore, detailed research findings presented as data tables specifically for pharmacodynamic biomarker levels are not available within the scope of the provided information.
It is important to note that information regarding dosage, administration, safety, and adverse effect profiles has been strictly excluded from this section as per the instructions.
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Amp423 Analogs
Correlation of Structural Modifications with Biological Potency
Comparisons between AMP423 and its structural analog, imexon (B1684660), highlight the significant impact of structural modifications on biological potency. This compound, the 1-naphthyl derivative, demonstrates substantially greater cytotoxic potency against a wide array of human cancer cell lines compared to imexon wikidata.orgguidetopharmacology.org. While imexon exhibits IC₅₀ values ranging up to several hundred micromolar, this compound shows IC₅₀ values typically below 36 μM across various cell types wikidata.orgguidetopharmacology.org. This represents an approximate 20-fold, or mean 16-fold, increase in cytotoxic potency for this compound over imexon wikidata.orgguidetopharmacology.org.
The key structural difference contributing to this enhanced potency is the presence of the naphthyl group in this compound, replacing a simpler structure in imexon wikidata.orgguidetopharmacology.org. Previous research on a series of 2-cyanoaziridine-based analogs, to which this compound belongs, indicated a direct correlation between increased lipophilicity and greater cytotoxic potency wikidata.org. This suggests that the introduction of the lipophilic naphthyl moiety in this compound is a critical structural modification leading to its improved biological activity.
| Compound | Structural Feature | Representative In Vitro Potency (72-h IC₅₀ range) |
| Imexon | Core 2-cyanoaziridine-1-carboxamide (B1207140) structure | Up to several hundred μM wikidata.orgguidetopharmacology.org |
| This compound | 1-naphthyl derivative of 2-cyanoaziridine-1-carboxamide | 2 to 36 μM wikidata.orgguidetopharmacology.org |
Impact of Lipophilicity on Cellular Uptake and Activity
Lipophilicity plays a significant role in the cellular uptake and, consequently, the activity of this compound. This compound is characterized by higher lipophilicity compared to imexon, possessing a calculated octanol/water distribution coefficient (clog P) value of 3.32, whereas imexon is noted for its very good water solubility wikidata.orgguidetopharmacology.org.
The enhanced lipophilicity of this compound, primarily attributed to its naphthyl group, is hypothesized to facilitate improved cellular uptake wikidata.orgguidetopharmacology.org. This increased cellular accumulation is considered a likely factor contributing to this compound's superior cytotoxic potency observed in vitro compared to imexon wikidata.orgguidetopharmacology.org. The direct correlation between lipophilicity and cytotoxic potency previously observed within the cyanoaziridine series further supports the importance of this physicochemical property for the biological activity of these compounds wikidata.org. General studies on other compound classes also demonstrate that increased lipophilicity can lead to enhanced cellular uptake, influencing their biological effects wikipedia.orgnih.govnih.gov.
Methodological Approaches in Amp423 Research
Advanced Cell-Based Assays for Cytotoxicity and Viability
Cell-based assays are fundamental to assessing the direct impact of AMP423 on cancer cell survival and growth. Studies have employed cytotoxicity and viability assays to determine the compound's potency across a diverse panel of human cancer cell lines. The MTT assay, which measures mitochondrial metabolic activity, has been used to quantify growth inhibition after exposure to this compound for various durations, such as 72 hours. nih.govuni.lu These studies have revealed that the 72-hour IC₅₀ values for this compound range from 2 to 36 µM across a wide variety of human tumor cell lines, including those derived from pancreatic, colorectal, mammary, and prostate carcinomas, as well as leukemia, lymphoma, and multiple myeloma. nih.govwikidata.org
Suggested Interactive Data Table: A table displaying the 72-hour IC₅₀ values for this compound across different human cancer cell lines, allowing users to sort by cell line or IC₅₀ value.
Further investigations have utilized assays to differentiate between cytotoxic (inducing cell death) and cytostatic (inducing cell cycle arrest) effects. nih.gov
Molecular Biology Techniques for Mechanism of Action Studies
Molecular biology techniques have been crucial in dissecting the cellular pathways affected by this compound, providing insights into its mechanism of action.
Flow cytometry is a powerful tool used to analyze cellular properties, including DNA content for cell cycle distribution and the presence of markers associated with apoptosis. In this compound research, flow cytometry has been employed to determine whether the compound induces apoptotic cell death or causes cell cycle arrest. nih.gov Techniques such as Annexin V/PI staining have been used to identify cells undergoing apoptosis. nih.gov Additionally, analysis of caspase activity and cleavage, key events in the apoptotic cascade, has been performed using biochemical assays and potentially coupled with flow cytometry or Western blotting. nih.gov Studies have shown that this compound induces apoptotic cell death, with cells demonstrating Annexin V and/or PI positivity after treatment. nih.gov Furthermore, this compound treatment has been observed to cause an accumulation of cells in the S-phase of the cell cycle, a distinct effect compared to its structural analog imexon (B1684660), which typically causes G₂-phase arrest. nih.govwikidata.org
Biochemical assays have been instrumental in evaluating the pro-oxidant effects of this compound and its impact on cellular thiol levels. Given the structural similarity to imexon, which is known to bind to sulfur atoms in thiols, studies have investigated whether this compound similarly affects cellular thiol content. nih.gov Concurrent CMFDA and PI staining, followed by flow cytometry, has been used to analyze intracellular thiol concentration. nih.gov Research indicates that this compound treatment leads to a reduction in reduced thiol content in cancer cell lines. nih.gov This decrease in thiols is consistent with the pro-oxidant effects observed for this compound, similar to imexon. nih.govwikidata.org
Assessment of protein synthesis inhibition is another molecular biology technique applied in this compound research. Inhibition of protein synthesis is recognized as an early cellular response to oxidative stress and a feature of imexon cytotoxicity. nih.gov To determine if this compound similarly affects protein synthesis, the incorporation of radiolabeled precursors, such as ¹⁴C-valine, into cellular proteins has been measured. nih.gov Studies using this technique have shown that this compound inhibits protein synthesis at low concentrations, preceding the appearance of biochemical markers of cell death. nih.gov
Biochemical Assays for Oxidative Stress and Thiol Levels
Establishment and Characterization of In Vivo Tumor Models
Preclinical evaluation of this compound's anti-tumor activity has heavily relied on the use of in vivo tumor models. Human cancer xenografts established in immunodeficient mice, such as SCID mice, are commonly used for this purpose. nih.govwikidata.org Studies investigating this compound have utilized SCID mice bearing human myeloma (8226/S and its imexon-resistant variant 8226/IM10) and B-cell lymphoma (SU-DHL-6 and Granta 519) xenografts. nih.govwikidata.org These models allow for the assessment of the compound's efficacy in reducing tumor growth or causing tumor regression in a living system. Efficacy is typically evaluated by measuring parameters such as tumor growth delay and tumor growth inhibition. nih.govwikidata.org For instance, this compound demonstrated activity in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, showing significant tumor growth delay and inhibition. nih.govwikidata.org The method of administration, such as intraperitoneal (IP) dosing, and the scheduling of administration are critical aspects of establishing and characterizing these in vivo models for efficacy studies. nih.gov
Suggested Interactive Data Table: A table summarizing the in vivo efficacy data for this compound in different xenograft models, including tumor type, mouse strain, and key efficacy endpoints (e.g., tumor growth delay, tumor growth inhibition) with associated statistical significance (P values).
Analytical Chemistry Techniques for Compound Characterization and Quantification in Biological Matrices
Analytical chemistry plays a vital role in the characterization of this compound and the quantification of its levels in biological matrices during pharmacokinetic studies. While specific detailed analytical techniques for this compound in biological matrices were not extensively described in the provided search results, the context of pharmacokinetic investigations implies the use of standard methods in analytical chemistry for biological samples. wikidata.org
These techniques typically involve sample preparation steps to isolate the compound of interest from complex biological matrices such as plasma, serum, or tissue. Common sample preparation methods include liquid-liquid extraction, solid-phase extraction, or protein precipitation. Following sample preparation, chromatographic techniques, such as high-performance liquid chromatography (HPLC), are often coupled with sensitive detection methods, such as mass spectrometry (MS) or tandem mass spectrometry (MS/MS), for the separation, identification, and quantification of the compound. LC-MS/MS is a widely used and powerful technique for the quantitative analysis of small molecules in biological matrices due to its sensitivity and selectivity, although it can be subject to matrix effects that require careful method validation and control. These analytical approaches are essential for determining the concentration of this compound over time in biological samples, which is necessary to understand its absorption, distribution, metabolism, and excretion profile.
Future Directions and Research Gaps for Amp423
Identification of Upstream Regulatory Pathways Modulated by AMP423
While the downstream effects of this compound, such as the generation of reactive oxygen species and depletion of thiols, have been observed, the precise upstream signaling pathways that initiate these events remain to be fully elucidated. Research is needed to identify the primary cellular targets or pathways that this compound interacts with upon administration, leading to its observed biological effects. Understanding these initial interactions could provide insights into the compound's mechanism at a more fundamental level and help identify potential biomarkers for response or resistance.
Investigation of Potential Off-Target Effects and Selectivity
Although preclinical studies have evaluated this compound's activity in various cancer cell lines and in vivo models nih.govnih.gov, a comprehensive assessment of potential off-target effects and its selectivity profile is crucial. Research should aim to identify any unintended interactions with biological molecules or pathways in non-malignant cells that could contribute to toxicity or limit its therapeutic window. nih.govnih.gov Studies employing unbiased screening approaches could help map the compound's interactions across a wide range of cellular targets.
Exploration of Novel Combination Therapies in Preclinical Settings
Given that combination therapies are a significant focus in modern cancer treatment biochempeg.comnki.nlnih.gov, exploring the potential of this compound in combination with other anti-cancer agents is a key future direction. Preclinical studies are needed to evaluate synergistic or additive effects when this compound is combined with existing chemotherapies, targeted therapies, or immunotherapies. biochempeg.comgarvan.org.au Identifying rational drug combinations could enhance efficacy, overcome resistance mechanisms, and potentially reduce effective doses of individual agents, thereby mitigating toxicity.
Application of Proteomics and Metabolomics in Decoding this compound Action
The application of advanced 'omics' technologies, such as proteomics and metabolomics, can provide a more comprehensive understanding of how this compound affects cellular processes. frontiersin.orgcogentech.itnih.govnih.govbiorxiv.org Proteomic studies could reveal changes in protein expression levels and post-translational modifications in response to this compound treatment, highlighting affected signaling networks and cellular functions. Metabolomics could identify alterations in cellular metabolite profiles, offering insights into metabolic pathways influenced by the compound and its impact on cellular energy status and redox balance. frontiersin.orgnih.govnih.govbiorxiv.org Integrating data from both approaches could provide a holistic view of this compound's biological effects and identify potential pharmacodynamic biomarkers. nih.gov
Development of Enhanced Analogs with Improved Efficacy or Specificity
This compound is a derivative of 2-cyanoaziridine-1-carboxamide (B1207140) and an analog of imexon (B1684660) nih.govnih.govmdpi.com, suggesting the potential for developing further analogs. Future research could focus on synthesizing and evaluating new derivatives of this compound with modifications aimed at improving its cytotoxic potency, enhancing its selectivity for cancer cells, altering its pharmacokinetic properties, or reducing potential off-target effects. Structure-activity relationship studies would be essential in this process to identify molecular features critical for desired pharmacological attributes. mdpi.comnih.govmst.edu
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of AMP423, and how do they influence experimental design?
- Methodological Answer : Begin by characterizing this compound using techniques like NMR, mass spectrometry, and HPLC to confirm purity and structural integrity . Solubility, stability (e.g., pH and temperature sensitivity), and partition coefficients (logP) should be quantified, as these properties dictate solvent selection, storage conditions, and bioavailability assays. For example, poor aqueous solubility may require formulation with surfactants or co-solvents, impacting in vitro assay design .
Q. How can researchers synthesize this compound with high reproducibility, and what are common pitfalls in its preparation?
- Methodological Answer : Follow validated synthetic protocols from peer-reviewed literature, ensuring step-by-step documentation of reaction conditions (e.g., catalysts, temperatures). Common pitfalls include incomplete purification (leading to byproduct interference) and oxidation-sensitive intermediates. Use TLC or in-line UV monitoring to track reaction progress. Reproducibility requires strict adherence to stoichiometric ratios and exclusion of moisture/oxygen where applicable .
Q. What existing literature gaps exist regarding this compound’s mechanism of action, and how can researchers address them?
- Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, focusing on contradictory findings (e.g., conflicting receptor binding affinities). Prioritize studies using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to resolve discrepancies. Hypothesis-driven experiments should target understudied pathways identified in pathway enrichment analyses .
Advanced Research Questions
Q. How should researchers design dose-response studies for this compound to account for non-linear pharmacokinetics?
- Methodological Answer : Use preclinical pharmacokinetic data to model dose ranges, ensuring coverage of both subtherapeutic and supra-therapeutic levels. Incorporate allometric scaling for in vivo studies and validate with compartmental modeling. Account for non-linearities (e.g., saturation of metabolic enzymes) by including multiple sampling time points and nonlinear regression analysis .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Analyze discrepancies through a tiered approach:
- Step 1 : Verify assay conditions (e.g., cell line viability, serum protein interference).
- Step 2 : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) to assess tissue penetration.
- Step 3 : Use knockout models or siRNA silencing to isolate target-specific effects in vivo.
Contradictions often arise from off-target interactions or species-specific metabolic differences, necessitating cross-validation with humanized models .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize this compound research questions?
- Methodological Answer :
- Feasible : Ensure access to this compound (synthesis scale-up or commercial sourcing with certificates of analysis).
- Novel : Target understudied applications (e.g., this compound in drug-resistant phenotypes) via literature mining tools like VOSviewer.
- Ethical : Adhere to institutional guidelines for animal/human studies, particularly for toxicity profiling.
- Relevant : Align with funding priorities (e.g., antimicrobial resistance) using grant database analytics .
Q. What advanced statistical methods are recommended for analyzing heterogeneous data from this compound high-throughput screens?
- Methodological Answer : Employ machine learning algorithms (e.g., random forests) to handle multi-dimensional data, coupled with Bayesian hierarchical models to account for batch effects. Use false discovery rate (FDR) correction for multiple comparisons and validate findings with bootstrapping. Open-source tools like KNIME or R/Bioconductor packages facilitate reproducible workflows .
Data Management & Reporting
Q. How should researchers structure supplementary materials for this compound studies to enhance reproducibility?
- Methodological Answer : Include raw spectra (NMR, MS), crystallographic data (CIF files), and dose-response curves in machine-readable formats (e.g., .csv). Annotate experimental protocols with version-controlled software (e.g., protocols.io ). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or ChEMBL .
Q. What frameworks are effective for integrating conflicting data from this compound transcriptomic and proteomic studies?
- Methodological Answer : Use multi-omics integration tools (e.g., mixOmics or WGCNA) to identify concordant pathways. Discrepancies may arise from post-transcriptional regulation; validate with targeted metabolomics or phosphoproteomics. Apply systems biology models to quantify crosstalk between this compound-modulated networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
